2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C) for several hours.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the organoboron compound. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its steric and electronic properties make it an excellent reagent for forming carbon-carbon bonds with high efficiency and selectivity .
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11-8-7-9-12(2)13(11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGVDLXBXCTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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